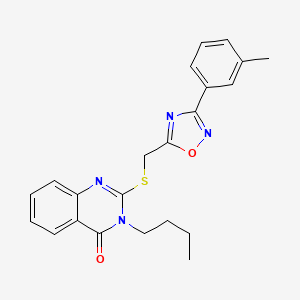

3-butyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

Propriétés

IUPAC Name |

3-butyl-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-3-4-12-26-21(27)17-10-5-6-11-18(17)23-22(26)29-14-19-24-20(25-28-19)16-9-7-8-15(2)13-16/h5-11,13H,3-4,12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZHARPZOVIZAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-butyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a compound that integrates a quinazolinone core with an oxadiazole moiety, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

- IUPAC Name: 3-butyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- Molecular Formula: C₁₅H₁₈N₄O₂S

- Molecular Weight: 318.40 g/mol

Antimicrobial Properties

Research indicates that derivatives of quinazolinone compounds exhibit significant antimicrobial activity. In studies involving various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans), compounds similar to 3-butyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one demonstrated notable inhibitory effects. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method, revealing effective concentrations that inhibit microbial growth .

Anticancer Activity

Quinazolinone derivatives have been explored for their anticancer properties. A study evaluated multiple quinazolinone compounds against various cancer cell lines, demonstrating that certain derivatives exhibited potent cytotoxicity. Specifically, compounds analogous to 3-butyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one showed significant inhibition of tyrosine kinases (CDK2, HER2), which are crucial in cancer progression. The IC50 values for these compounds were comparable to established anticancer agents like imatinib .

The biological activity of 3-butyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor of various kinases involved in cell signaling pathways. For instance, it has shown potential as a non-competitive inhibitor against CDK2 and ATP competitive against EGFR kinases .

- DNA Interaction: The structural components of the compound allow it to bind to DNA or RNA, potentially interfering with replication or transcription processes essential for cancer cell proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methylthio)quinazolin-4(3H)-one | Structure | Moderate antimicrobial activity |

| 3-butyl-2-(((3-(phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | Structure | High anticancer activity |

Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of quinazolinone derivatives against Pseudomonas aeruginosa and Klebsiella pneumoniae, the compound exhibited significant activity with MIC values lower than those of conventional antibiotics used as controls .

Study 2: Cytotoxicity Against Cancer Cells

A series of quinazolinone derivatives were tested for cytotoxicity against human breast cancer cell lines. Results indicated that the compound had an IC50 value comparable to leading chemotherapeutic agents, suggesting its potential as a therapeutic candidate in oncology .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its 1,2,4-oxadiazole-thioether-quinazolinone architecture. Key comparisons with analogous derivatives include:

Physicochemical Properties

- Stability : The 1,2,4-oxadiazole ring is more thermally and metabolically stable than oxazole () or triazole () analogs, favoring prolonged biological activity .

Méthodes De Préparation

Method 1: From Anthranilic Acid and Isothiocyanates

Starting Materials : Anthranilic acid and substituted isothiocyanates.

Reaction Conditions : Reflux in ethanol for 8 hours under basic catalysis (triethylamine).

Mechanism :

- Amidation : Anthranilic acid reacts with isothiocyanate to form a thiourea intermediate.

- Cyclization : Intramolecular cyclization under reflux yields 2-mercapto-3-substituted quinazolin-4(3H)-ones.

Yield : 90–95%.

Method 2: From Anthranilate Derivatives and Acyl Chlorides

Starting Materials : Methyl anthranilate and 2-chloroacetyl chloride.

Reaction Conditions :

N-Butylation at Position 3

Starting Material : 2-Mercaptoquinazolin-4(3H)-one.

Reagent : Butyl halide (e.g., 1-bromobutane).

Conditions : DMF with K₂CO₃, heated at 80°C for 6 hours.

Product : 3-Butyl-2-mercaptoquinazolin-4(3H)-one.

Yield : 75–80%.

Synthesis of 3-(m-Tolyl)-1,2,4-Oxadiazole-5-Methyl Derivative

Method 1: From m-Tolyl Amidoxime and Methyl 2-Haloacetate

Starting Materials :

- m-Tolyl amidoxime : Prepared from m-tolyl nitrile and hydroxylamine.

- Methyl 2-chloroacetate .

Reaction Conditions :

Method 2: One-Pot Synthesis from Nitroalkenes

Starting Materials : m-Tolyl nitroalkene, arenes, and nitriles.

Catalyst : Triflic acid (TfOH).

Conditions : Reaction completes in 10 minutes at room temperature.

Yield : ~90%.

Coupling of Quinazolinone and Oxadiazole Moieties

S-Alkylation Strategy

Starting Materials :

- 3-Butyl-2-mercaptoquinazolin-4(3H)-one .

- 5-(Chloromethyl)-3-(m-tolyl)-1,2,4-oxadiazole .

Reaction Conditions : - Solvent : DMF.

- Base : K₂CO₃.

- Catalyst : KI (10 mol%).

- Temperature : Room temperature, 24 hours.

Mechanism : Nucleophilic displacement of chloride by the thiolate ion.

Yield : 50–70%.

Optimization and Challenges

Key Challenges

Q & A

Q. What are the recommended synthetic routes for 3-butyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, and how can reaction conditions be optimized for higher yield?

The synthesis involves multi-step reactions, starting with the preparation of the quinazolinone core followed by functionalization of the oxadiazole and thioether moieties. Key steps include:

- Microwave-assisted synthesis to enhance reaction efficiency and reduce time (e.g., for oxadiazole ring formation) .

- Use of polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and improve solubility .

- Catalysts : Lewis acids like ZnCl₂ or acidic conditions for cyclization reactions .

- Purification : Recrystallization in ethanol/methanol or column chromatography for intermediates .

| Step | Key Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Quinazolinone core formation | Anthranilic acid derivatives, thiourea | Control temperature (60–80°C) to avoid side products |

| Oxadiazole ring closure | Hydroxylamine, carbodiimide coupling | Microwave irradiation (150°C, 20 min) |

| Thioether linkage | Thiol-nucleophile substitution | Use NaH as a base in anhydrous THF |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and ensuring purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (≥95% purity threshold) .

- Mass Spectrometry (HRMS) : For exact molecular weight validation .

- X-ray Crystallography : To resolve 3D conformation and confirm regioselectivity .

| Technique | Key Applications | Example Data |

|---|---|---|

| ¹H NMR | Assign methyl/methylene protons in the butyl chain | δ 0.89 (t, 3H, CH₃), δ 1.35 (m, 2H, CH₂) |

| HPLC | Detect trace impurities | Retention time: 8.2 min (main peak) |

Q. What in vitro assays are typically used to evaluate the biological activity of quinazolinone derivatives like this compound?

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) .

Advanced Research Questions

Q. How does the substitution pattern on the quinazolinone core influence biological activity, and what strategies are employed to establish structure-activity relationships (SAR)?

- Substituent effects :

- Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring enhance antimicrobial activity .

- Bulky alkyl chains (e.g., butyl) improve lipophilicity and membrane permeability .

- SAR strategies :

- Synthesize analogs with systematic substituent variations (e.g., -OCH₃, -NO₂).

- Compare IC₅₀/MIC values across analogs to identify critical pharmacophores .

Q. What are the common challenges in achieving regioselectivity during oxadiazole ring synthesis, and how can these be addressed?

- Challenge : Competing 1,2,4- vs. 1,3,4-oxadiazole formation due to similar activation energies.

- Solutions :

- Use directed cyclization with protecting groups on the quinazolinone nitrogen .

- Optimize stoichiometry of carbodiimide coupling agents (e.g., EDC/HOBt) .

Q. How can computational methods predict target interactions and resolve contradictory biological data?

- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding pockets (e.g., EGFR kinase) .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to validate docking predictions .

- Contradiction resolution : Use orthogonal assays (e.g., Western blot for target inhibition) to confirm activity .

Q. What strategies enhance the pharmacokinetic properties of the thioether linkage without compromising activity?

- Bioisosteric replacement : Replace sulfur with sulfoxide/sulfone to modulate polarity .

- Prodrug approaches : Mask the thioether as a disulfide for improved solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.